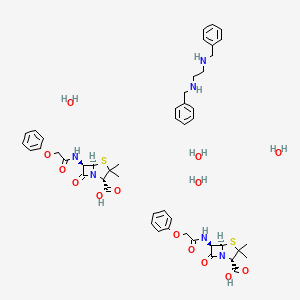
4H-quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-quinolizine is a quinolizine. It is a tautomer of a 9aH-quinolizine and a 2H-quinolizine.
Aplicaciones Científicas De Investigación
HIV Integrase Inhibition
4H-quinolizine derivatives, specifically 4-oxo-4H-quinolizine-3-carboxylic acid variants, have been investigated for their potential to inhibit HIV integrase. This research is pivotal in the development of new treatments for HIV/AIDS (Xu et al., 2009).
Tautomerism and Rearrangement in Chemical Synthesis
Studies on the synthesis, tautomerism, and rearrangement of 2H- and 4H-quinolizine esters provide insights into the chemical behavior and applications of these compounds in various synthetic processes (Acheson et al., 1976).
Pharmacophore Development
4H-quinolizine compounds, particularly 4H-quinolizin-4-ones, have emerged as key pharmacophores in medicinal chemistry, with significant implications for the development of drugs targeting a range of biological targets (Muir et al., 2013).
Material Science Applications
Due to their attractive physicochemical properties, 4H-quinolizines have applications in material science. The development of synthesis methods for these compounds has been a focus area, contributing to the expansion of their use in various scientific fields (Kulkarni & Gaikwad, 2020).
Novel Synthesis Methods
Innovative methods in the synthesis of 4H-quinolizine derivatives have been explored, contributing to the field of organic chemistry and expanding the potential applications of these compounds (Hagimori et al., 2009).
Fluorescent Indicator Development
4H-quinolizine derivatives, such as 4-oxo-4H-quinolizine-3-carboxylic acids, have been utilized in the creation of fluorescent indicators, particularly for the selective detection of Mg2+ ions. This research has implications for biological imaging and analysis (Otten et al., 2001).
Propiedades
Nombre del producto |
4H-quinolizine |
|---|---|
Fórmula molecular |
C9H9N |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
4H-quinolizine |
InChI |
InChI=1S/C9H9N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-7H,8H2 |
Clave InChI |
GDRVFDDBLLKWRI-UHFFFAOYSA-N |
SMILES |
C1C=CC=C2N1C=CC=C2 |
SMILES canónico |
C1C=CC=C2N1C=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1244125.png)

![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)

